molecular formula C16H13N B189231 6,11-dihydro-5H-benzo[a]carbazole CAS No. 21064-49-3

6,11-dihydro-5H-benzo[a]carbazole

Cat. No.: B189231
CAS No.: 21064-49-3
M. Wt: 219.28 g/mol
InChI Key: UPUQYBJFFYMNQK-UHFFFAOYSA-N
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Description

6,11-dihydro-5H-benzo[a]carbazole: is an organic compound with the molecular formula C16H13N . It is a derivative of carbazole, featuring a fused tricyclic structure that includes a benzene ring and a nitrogen-containing heterocycle.

Chemical Reactions Analysis

Types of Reactions: 6,11-dihydro-5H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6,11-dihydro-5H-benzo[a]carbazole is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activity. For example, certain derivatives have been found to inhibit the proliferation of cervical cancer cells, making them potential candidates for anticancer drug development .

Industry: In the industrial sector, this compound and its derivatives are explored for their use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of 6,11-dihydro-5H-benzo[a]carbazole and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit the activity of enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Uniqueness: 6,11-dihydro-5H-benzo[a]carbazole is unique due to its specific hydrogenation pattern and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological and chemical properties .

Properties

IUPAC Name

6,11-dihydro-5H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQYBJFFYMNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305026
Record name 6,11-dihydro-5H-benzo[a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-49-3
Record name 6,11-Dihydro-5H-benzo(a)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21064-49-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-dihydro-5H-benzo[a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,11-Dihydro-5H-benzo[a]carbazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA95SS8HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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